molecular formula CH6N4O B1668358 Carbohydrazide CAS No. 497-18-7

Carbohydrazide

Cat. No. B1668358
CAS RN: 497-18-7
M. Wt: 90.09 g/mol
InChI Key: XEVRDFDBXJMZFG-UHFFFAOYSA-N
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Description

Carbohydrazide is a chemical compound with the formula OC(N2H3)2 . It is a white, water-soluble solid that decomposes upon melting . Carbohydrazides are known to occur widely in drugs, herbicides, plant growth regulators, and dyestuffs .


Synthesis Analysis

Carbohydrazide is industrially produced by treating urea with hydrazine . The reaction is as follows: OC(NH2)2 + 2 N2H4 → OC(N2H3)2 + 2 NH3 . It can also be prepared by reactions of other C1-precursors with hydrazine, such as carbonate esters .


Molecular Structure Analysis

The molecular structure of Carbohydrazide has been determined by X-ray single crystal diffraction technique . The crystal belongs to the Monoclinic crystal system, space group P2(1)/n . The C-N and C-O distances are about 1.36 and 1.25 Å, respectively .


Chemical Reactions Analysis

Carbohydrazide is an azotic ligand with lone electron pairs. It may coordinate with many metal ions as monodentate or multidentate . Because it possesses relatively strong reduction ability, it has been used to design a variety of energetic coordination compounds with explosive properties .


Physical And Chemical Properties Analysis

Carbohydrazide is a white crystalline powder . It is very soluble in water, with dissolution absorbing heat . It is almost insoluble in alcohol, ether, and benzene .

Scientific Research Applications

1. Use in Power Plants

Carbohydrazide has been investigated for its application in power plants. Vasile-Pafili and Bartzis (2010) conducted an experimental investigation using carbohydrazide as an oxygen scavenger and metal passivation agent in boilers with mixed metallurgy water–steam cycles. This study aimed to optimize carbohydrazide's use by adapting its dosage to the needs of the units, demonstrating its effectiveness under real industrial conditions (Vasile-Pafili & Bartzis, 2010).

2. Fuel Cell Applications

Carbohydrazide has potential as an alternative to toxic hydrazine in fuel cell applications. A study by Guo et al. (2019) explored the use of Ni-alloyed Pd nanoparticles for the electrocatalysis of carbohydrazide oxidation. This research highlights the increased catalytic performance of carbohydrazide in comparison to traditional Pd/C nanoparticles, showcasing its efficiency in fuel cell contexts (Guo et al., 2019).

3. Antioxidant and Antitumor Activities

The synthesis of new compounds using carbohydrazide has been explored for potential antioxidant and antitumor applications. El Sadek et al. (2014) synthesized new aromatic C-nucleosides using carbohydrazide and found potent antioxidant and antitumor activities, suggesting its potential in medical applications (El Sadek et al., 2014).

4. Textile Industry Applications

In the textile industry, carbohydrazide has been used to reduce formaldehyde release in durable-press finishing of cotton textiles. Cashen (1979) found that incorporating carbohydrazide with N-methylol reagents improved color fastness and reduced formaldehyde release, indicating its effectiveness in textile processing (Cashen, 1979).

5. Carbohydrate Research

While not directly related to carbohydrazide, carbohydrate research has seen significant developments. A review by Jin et al. (2009) discusses the challenges in developingspecific binders for carbohydrate recognition, a crucial aspect in developing research tools and therapeutic agents. This review offers insights into the general approaches and applications in carbohydrate research, providing context for the broader field in which carbohydrazide could play a role (Jin et al., 2009).

6. Adsorption Studies

The adsorption properties of carbohydrazide have been studied for its potential in fuel cell applications. Arevalo et al. (2018) conducted a theoretical study on the adsorption of carbohydrazide on Au(111) and Au3Ni(111) surfaces. Their findings provide insights into the use of 3d transition metals in enhancing the reactivity of Au catalysts for carbohydrazide oxidation, crucial for developing more efficient fuel cells (Arevalo et al., 2018).

7. Synthesis and Medical Applications

The synthesis and medical applications of carbohydrazide and related compounds have been a significant area of research. Seeberger and Werz (2007) highlighted the synthesis of oligosaccharides, which are vital for biological activity and play key roles in various biological processes. The advancements in this area underscore the potential of carbohydrazide in medical applications (Seeberger & Werz, 2007).

Safety And Hazards

Carbohydrazide is harmful if swallowed, irritating to eyes, respiratory system, and skin . It is toxic to aquatic organisms . Heating Carbohydrazide may result in an explosion .

Future Directions

Carbohydrazide has been used in the field of intermediate of the organic synthesis for the fine chemicals and medicine, and an effective oxygen scavenger to prevent corrosion especially in boiler feed system . It has also been used as a cross-linker for elastic-type fibers . This review summarizes several potential development directions of carbohydrate-containing therapeutics, with the hope of promoting the application of carbohydrates in drug development .

properties

IUPAC Name

1,3-diaminourea
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InChI

InChI=1S/CH6N4O/c2-4-1(6)5-3/h2-3H2,(H2,4,5,6)
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InChI Key

XEVRDFDBXJMZFG-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(NN)NN
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Molecular Formula

CH6N4O
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DSSTOX Substance ID

DTXSID5038757
Record name Carbonic dihydrazide
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Molecular Weight

90.09 g/mol
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Physical Description

Liquid, Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name Carbonic dihydrazide
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Product Name

Carbohydrazide

CAS RN

497-18-7
Record name Carbohydrazide
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Synthesis routes and methods

Procedure details

Analogously to Example 3, a solution of carbodihydrazide in phenol is prepared from 3,200 g (64 mol) of hydrazine hydrate and 6,848 g (32 mol) of diphenyl carbonate and the water of hydration and also 1,500 ml of phenol are then distilled off. After addition of 3 g of dimethyltin oxide and 1,848 g (33.6 mol) of propionitrile, the mixture is heated to a weak reflux (125° C.). The temperature can be increased to 180° C. in the course of 11 hours under a continuous reflux. Thereafter, the evolution of NH3 has ended. Phenol is now distilled off at a bottom temperature of 160° C. under reduced pressure (decreasing to 15 mbar), the residue remaining liquid. Residual phenol is therefore removed under 1 mbar using an oil pump. After cooling, the residue is dissolved in 3 1 of hot water. 80 ml of diethylamine and 10 g of tartaric acid (to remove a slight turbidity caused by the catalyst) are added to the solution. A diethylamine excess and traces of phenol are removed by incipient distillation. After cooling to 10° C., the product is filtered off with suction, washed with 500 ml of cold 50% strength ethanol and dried at 100° C. in vacuo. 3,478 g (85% of theory) of 3-ethyl-4-amino-1,2,4-triazol-5-one of melting point 171° C. are obtained.
Quantity
64 mol
Type
reactant
Reaction Step One
Quantity
32 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33.6 mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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